ZINC nitrate

Description

Significance in Contemporary Chemical Sciences

Zinc nitrate (B79036) serves as a crucial precursor and component in the synthesis of a wide array of advanced materials, including metal oxides, coordination polymers, and nanomaterials. Its high solubility and the reactivity of the zinc ion make it a versatile starting material for various chemical reactions, including precipitation, hydrothermal synthesis, and sol-gel processes. wikipedia.orgresearchgate.netresearchgate.netresearchgate.netnih.gov The controlled decomposition of zinc nitrate is frequently employed to generate zinc oxide (ZnO) based structures with tailored morphologies, such as nanowires, nanoparticles, nanorods, and nanosheets. wikipedia.orgresearchgate.netresearchgate.netresearchgate.netmdpi.comatlantis-press.com ZnO is a material of significant interest due to its unique semiconducting, piezoelectric, and pyroelectric properties, making it valuable in electronics, optoelectronics, catalysts, and sensors. researchgate.netmdpi.comatlantis-press.com

Beyond ZnO synthesis, this compound is also utilized in the creation of coordination polymers and metal-organic frameworks (MOFs), materials known for their diverse structures and potential applications in gas storage, separation, and catalysis. Furthermore, it finds application in the synthesis of nitrogen-doped porous carbon materials, where it can act as both an activation agent and a nitrogen source, demonstrating utility in areas like CO₂ adsorption. acs.org Its role extends to the development of advanced circuitry, display technologies (including OLED and LED panels), and components for 5G communication equipment, highlighting its importance in high-tech industries. marketresearchintellect.com

Overview of Academic Research Trajectories for this compound

Academic research involving this compound is broadly focused on leveraging its properties for the synthesis and functionalization of novel materials with enhanced performance characteristics. A significant trajectory involves the controlled synthesis of ZnO nanostructures with varied morphologies by manipulating parameters such as this compound concentration, temperature, and the presence of other additives. researchgate.netresearchgate.netatlantis-press.com Studies investigate the effect of this compound concentration on the size, shape (nanorods, nanosheets, nanoparticles), and optical properties of the resulting ZnO nanostructures, which is critical for optimizing their performance in applications like photocatalysis and photovoltaic devices. researchgate.netresearchgate.netatlantis-press.comingentaconnect.com

Another key research area explores the use of this compound as a crosslinking agent in the development of hydrogels, particularly those based on polymers like carboxymethylcellulose and chitosan (B1678972). scielo.broup.com Research in this domain focuses on understanding how this compound influences the hydrogel's properties, such as gel time, swelling degree, crosslinking density, and porosity, which are vital for applications in areas like drug delivery, tissue engineering, and agriculture. scielo.broup.com

Furthermore, this compound is being investigated in the context of energy storage and conversion systems, such as zinc-nitrate batteries, where it plays a role in generating clean energy and enabling the recycling of nitrate from wastewater into ammonia (B1221849). acs.org Research aims to improve the performance of these batteries through the design of advanced electrocatalysts. acs.org The use of this compound as a precursor for synthesizing catalysts for biodiesel production and its role in the formation of layered zinc hydroxide (B78521) nitrate are also active areas of investigation. scielo.brtaylorandfrancis.comscience.gov

The academic research trajectories for this compound underscore its versatility as a precursor and reagent in developing materials with tailored properties for a wide range of advanced applications, from electronics and catalysis to energy and environmental remediation.

Table 1: Effect of this compound Concentration on ZnO Nanostructure Morphology researchgate.netresearchgate.netatlantis-press.com

| This compound Concentration | Observed ZnO Morphology | Notes |

| Low (e.g., 0.01 - 0.05 M) | Nanorods | Highly c-axis oriented. atlantis-press.com |

| Increased (e.g., 0.1 - 0.15 M) | Nanosheets mixed with nanorods and nanosheets-like morphology | Concentration is a key control parameter. researchgate.net |

| Higher (e.g., 0.15 M) | Nanorods and nanoparticles | Pyramids may separate from branched structures. researchgate.net |

Table 2: Influence of this compound on Chitosan Hydrogel Properties scielo.br

| Additive | Gel Time Change (%) | Swelling Degree Change (%) | Crosslinking Degree Change | Porosity Change |

| This compound | Decreased by 36.54 | Decreased by 41.37 | Increased | Slightly Reduced |

| Cellulose Nanocrystal | - | No significant difference | Decreased | Reduced |

Table 3: Zinc Extraction from Spent Adsorbents using Nitric Acid (Yielding this compound Solutions) grnjournal.us

| Nitric Acid Concentration (%) | Acid Rate (% Stoichiometry) | Temperature (°C) | Process Duration (hours) | Degree of Zinc Extraction (%) |

| 30 | 120 | 90-95 | 3 | 91.18 |

| 30 | 120 | 95 | 1 | 25.57 |

| 30 | 120 | 95 | 5 | 91.47 |

| 30 | 130 | 95 | 3 | 91.62 |

Properties

IUPAC Name |

zinc;dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.Zn/c2*2-1(3)4;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDPHDOFVYQSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

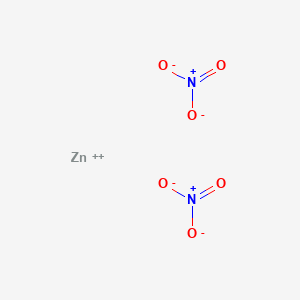

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn(NO3)2, Array, N2O6Zn | |

| Record name | ZINC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | zinc nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890636 | |

| Record name | Zinc nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc nitrate is a colorless crystalline solid. Noncombustible, but accelerates the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used as a catalyst in the manufacture of other chemicals, in medicine, and in dyes., Dry Powder; Liquid, Colorless solid; [ICSC] White solid; mp = 45.5 deg C (trihydrate); [HSDB], COLOURLESS CRYSTALS OR POWDER. | |

| Record name | ZINC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOLUBILITY: 184.3 G/100 CC WATER @ 20 °C /HEXAHYDRATE/, Soluble in alcohol., In water, 93 g/100g., Solubility in water, g/100ml at 20 °C: 200 (very good) | |

| Record name | ZINC NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.07 at 68 °F (USCG, 1999) - Denser than water; will sink, DENSITY: 2.065 G/CU CM @ 14 °C /HEXAHYDRATE/, Relative density (water = 1): 2.07 (hexahydrate) | |

| Record name | ZINC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White powder | |

CAS No. |

7779-88-6 | |

| Record name | ZINC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDO66F5U49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

97 °F (USCG, 1999), -18 °C /hydrate/, ~110 °C | |

| Record name | ZINC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthesis Methodologies Utilizing Zinc Nitrate

Solution-Phase Precipitation Techniques

Solution-phase precipitation is a common and cost-effective method for synthesizing zinc oxide nanoparticles using zinc nitrate (B79036). This method typically involves the reaction of a zinc nitrate solution with a precipitating agent, leading to the formation of a solid precipitate that is subsequently processed, often by calcination, to yield the desired zinc oxide material. orientjchem.orgaip.orgerpublication.org

Controlled Precipitation for Nanoparticle Synthesis

Controlled precipitation techniques using this compound allow for the synthesis of ZnO nanoparticles with tunable size, shape, and morphology. orientjchem.orgias.ac.in The process involves carefully controlling parameters such as precursor concentration, temperature, pH, and the rate of addition of the precipitating agent. aip.orgerpublication.org For instance, synthesizing ZnO nanoparticles by direct precipitation using this compound and potassium hydroxide (B78521) (KOH) in an aqueous solution has been shown to yield particles in the size range of approximately 20–40 nm. orientjchem.org Another study using this compound hexahydrate and sodium hydroxide (NaOH) as precursors in an aqueous medium also resulted in ZnO nanoparticles with a spherical shape and an average primary size of around 54.53 nm. ias.ac.in The precipitation method is widely used due to its ability to produce a product with repeatable properties. aip.org

Influence of Precipitants (e.g., KOH, NaOH, Urea (B33335), HMTA) on Product Characteristics

The choice of precipitating agent significantly influences the characteristics of the synthesized zinc oxide nanoparticles. Different precipitants like potassium hydroxide (KOH), sodium hydroxide (NaOH), urea (CO(NH₂)₂), and hexamethylenetetramine (HMTA) lead to variations in particle size, morphology, and crystalline structure. aip.orgderpharmachemica.comscielo.brwum.edu.pknih.govfigshare.com

Using KOH as a precipitating agent with this compound hexahydrate can yield ZnO nanoparticles with an average crystallite size of 18 nm after calcination at 700°C. aip.org Another study comparing KOH and NaOH as precipitants with this compound found that KOH produced a smaller crystallite size (21.59 nm) compared to NaOH (36.89 nm). biointerfaceresearch.com Both agents resulted in irregularly spherical-shaped structures, with sizes ranging from 17-25 nm for KOH and 30-50 nm for NaOH. biointerfaceresearch.com

Urea is another precipitating agent used with this compound for the synthesis of ZnO nanoparticles. derpharmachemica.com In a direct precipitation method using this compound and urea, spherical-shaped ZnO nanoparticles with particle sizes in the order of 30–50 nm were obtained after calcination at 500°C. derpharmachemica.com Urea helps control particle size and dispersion and influences expansion during calcination. derpharmachemica.com

Hexamethylenetetramine (HMTA) is commonly used in the synthesis of ZnO nanostructures from this compound solutions, particularly in hydrothermal growth methods. figshare.comacs.orgresearchgate.netmdpi.com HMTA acts as a slow-releasing source of hydroxide ions upon hydrolysis, which allows for better control over the precipitation process and the resulting morphology. mdpi.com Studies have shown that the reaction between this compound and HMTA can lead to the formation of different zinc compounds depending on the concentrations, including pure ZnO nanoparticles, or mixtures with phases like zinc hydroxide nitrate hydrate (B1144303) (Zn₅(OH)₈(NO₃)₂·2H₂O) or hydrozincite (Zn₅(OH)₆(CO₃)₂). scielo.br

Precipitation Kinetics and Growth Mechanisms

The kinetics and growth mechanisms during the precipitation of zinc oxide from this compound solutions are complex and depend on various factors, including temperature, pH, and the presence of additives. aip.orgresearchgate.netmdpi.com Studies on the precipitation of ZnO from aqueous solutions of this compound and HMTA have utilized in situ and ex situ transmission electron microscopy to characterize the nucleation and growth kinetics. figshare.comacs.orgacs.org These studies indicate that isotropic ZnO particles initially precipitate directly from the solution. figshare.comacs.org Shortly after nucleation, these particles tend to aggregate and grow anisotropically. figshare.comacs.org The conversion to anisotropic growth does not necessarily rely on coalescence, although these two processes are often observed together. figshare.comacs.org

The growth mechanism can involve the formation of intermediate phases like zinc hydroxide (Zn(OH)₂). researchgate.netmdpi.com The distribution of complexes formed during the growth process is highly dependent on the concentration of Zn²⁺ ions, pH, and temperature. researchgate.net At higher temperatures, the solubility of Zn(OH)₂ increases, and direct dissolution of Zn(OH)₂ into ZnO can occur on existing ZnO surfaces, promoting the formation of certain nanostructures. mdpi.com

Sol-Gel Processing Routes

The sol-gel method is a versatile chemical technique used for synthesizing metal oxide nanoparticles, including ZnO, often utilizing this compound as a precursor. wum.edu.pkscielo.org.comdpi.com This method offers advantages such as controlled particle size, morphology, and high homogeneity, and can be carried out at relatively low temperatures. wum.edu.pkmdpi.com

Aqueous and Non-Aqueous Sol-Gel Synthesis

Sol-gel synthesis can be performed in both aqueous and non-aqueous media. biointerfaceresearch.comresearchgate.net In aqueous sol-gel chemistry, the inorganic metal salt precursor, such as this compound, is converted into a solid inorganic network through hydrolysis and condensation reactions in the presence of water. biointerfaceresearch.com For example, ZnO nanoparticles have been successfully prepared in an aqueous medium at room temperature using this compound hexahydrate as the precursor. researchgate.net

Non-aqueous sol-gel chemistry typically involves the transformation of precursors like metal acetylacetonates, acetates, organometallic compounds, or inorganic metal salts through thermal decomposition in organic solvents. biointerfaceresearch.com While aqueous routes are common for this compound due to its solubility, non-aqueous methods can offer different reaction pathways and potentially influence the resulting material properties.

A base-catalyzed aqueous sol-gel synthesis using this compound hexahydrate, isopropyl alcohol, and water as solvents, and glycerin as a stabilizing agent has been reported for the synthesis of ZnO nanoparticles. eurjchem.com The calcination temperature in this process significantly affects the structure and morphology of the nanoparticles. eurjchem.com

Precursor Concentration and Reaction Time Effects

The precursor concentration and reaction time are critical parameters in sol-gel synthesis using this compound, influencing the particle size, morphology, and phase purity of the resulting material. scielo.bracs.orgnih.govscielo.br

Studies on the sonochemical synthesis of ZnO nanoparticles from this compound and HMTA solutions have shown that the precursor concentration dictates the final product phase. scielo.brscielo.br Using a 0.05 M Zn(NO₃)₂-HMTA solution resulted in crystalline phase pure ZnO nanoparticles. scielo.brscielo.br However, higher concentrations (0.1 M and 0.5 M) led to the formation of mixed phases, including zinc hydroxide nitrate hydrate. scielo.brscielo.br Conversely, lower concentrations (0.01 M and 0.005 M) resulted in mixtures containing hydrozincite or pure hydrozincite. scielo.brscielo.br

The precursor concentration also affects the crystallite size of the synthesized nanoparticles. In a green synthesis route using this compound hexahydrate, the crystallite size of quasi-spherical ZnO nanoparticles initially decreased with increasing precursor concentration up to a certain point, and then increased with further increases in concentration. nih.govacs.org For instance, crystallite sizes ranged from 43.82 nm at 0.05 g precursor to 24.53 nm at 1 g precursor, before increasing again at higher concentrations. nih.govacs.org This suggests an optimum precursor concentration for achieving the smallest grain size and high purity. nih.govacs.org

Reaction time also plays a role in sol-gel synthesis. In the sonochemical synthesis using a 0.05 M this compound-HMTA solution, varying the sonication time from 20 to 80 minutes did not lead to significant changes in the phase or morphology of the ZnO products, indicating that 20 minutes was sufficient for the synthesis of ZnO nanoparticles under those specific conditions. scielo.brresearchgate.net However, in other sol-gel processes, incubation periods or reaction times can influence the morphology and size distribution of the nanoparticles. nih.gov

The molarity of the zinc precursor in sol-gel processes can affect the nucleation and growth of structures, influencing the shape, size, and density of the resulting ZnO samples. mdpi.com Different precursor concentrations can lead to variations in crystallite size and morphology, such as the formation of rod-like structures at certain molarities. mdpi.com

Table 1: Influence of Precipitator and Concentration on ZnO Nanoparticle Synthesis using this compound

| Precursor (this compound) | Precipitant | Concentration (Precursor/Precipitant) | Synthesis Method | Resulting Material Characteristics | Source |

| Zn(NO₃)₂·6H₂O | KOH | 0.2 M / 0.4 M | Direct Precipitation | ZnO nanoparticles, 20-40 nm size range | orientjchem.org |

| Zn(NO₃)₂·6H₂O | NaOH | Not specified / Not specified | Precipitation (Aqueous) | Spherical ZnO nanoparticles, average primary size ~54.53 nm | ias.ac.in |

| Zn(NO₃)₂·6H₂O | Urea | 0.5 M / 1 M | Direct Precipitation | Spherical ZnO nanoparticles, 30-50 nm size range after calcination | derpharmachemica.com |

| Zn(NO₃)₂ | HMTA | Varied | Sonochemical Synthesis | Pure ZnO, or mixtures with Zn₅(OH)₈(NO₃)₂·2H₂O or Zn₅(OH)₆(CO₃)₂ depending on concentration | scielo.br |

| Zn(NO₃)₂·6H₂O | KOH | Not specified / Not specified | Precipitation | ZnO nanoparticles, average crystallite size 18 nm after calcination | aip.org |

| Zn(NO₃)₂·4H₂O | NaOH | 2.06 g in 10 mL / 39.56 g in 100 mL | Sol-Gel | Highly crystalline ZnO nanoparticles, absorption at 370nm | wum.edu.pk |

| Zn(NO₃)₂·6H₂O | KOH | Not specified / Not specified | Sol-Gel | Smaller crystallite size (21.59 nm) compared to NaOH (36.89 nm) | biointerfaceresearch.com |

| Zn(NO₃)₂·6H₂O | NaOH | Not specified / Not specified | Sol-Gel | Larger crystallite size (36.89 nm) compared to KOH (21.59 nm) | biointerfaceresearch.com |

| Zn(NO₃)₂·6H₂O | Varied | Varied | Green Synthesis | Quasi-spherical ZnO nanoparticles, crystallite size 24.53-63.02 nm depending on concentration | nih.govacs.org |

Table 2: Effect of Precursor Concentration and Reaction Time on Sonochemically Synthesized ZnO Nanoparticles

| Precursor (Zn(NO₃)₂·6H₂O) Concentration | HMTA Concentration | Sonication Time | Resulting Phase(s) | Source |

| 0.005 M | Not specified | 60 min | Zn₅(OH)₆(CO₃)₂ | scielo.brscielo.br |

| 0.01 M | Not specified | 60 min | ZnO / Zn₅(OH)₆(CO₃)₂ mixture | scielo.brscielo.br |

| 0.05 M | Not specified | 20-80 min | Crystalline phase pure ZnO nanoparticles | scielo.brscielo.brresearchgate.net |

| 0.1 M | Not specified | 60 min | Mixture including Zn₅(OH)₈(NO₃)₂·H₂O | scielo.brscielo.br |

| 0.5 M | Not specified | 60 min | Mixture including Zn₅(OH)₈(NO₃)₂·H₂O and other phases | scielo.brscielo.br |

Table 3: Effect of Precursor Concentration on ZnO Nanoparticle Crystallite Size (Green Synthesis)

| Precursor (Zn(NO₃)₂·6H₂O) Amount | Average Crystallite Size (nm) | Source |

| 0.05 g | 43.82 | nih.govacs.org |

| 0.10 g | 37.25 | nih.govacs.org |

| 0.50 g | 26.53 | nih.govacs.org |

| 1 g | 24.53 | nih.govacs.org |

| 2 g | Increased size | nih.gov |

| 3 g | Increased size | nih.gov |

| 4 g | Increased size | nih.gov |

| 5 g | Increased size | nih.gov |

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from precursors in sealed vessels at elevated temperatures and pressures. This compound is a common starting material in these processes due to its high solubility.

Template-Assisted and Template-Free Hydrothermal Growth

Hydrothermal synthesis using this compound as a precursor is a widely employed method for producing ZnO nanostructures, such as nanowires and microspheres. In this method, this compound, often with hexamethylenetetramine (HMTA), is dissolved in an aqueous solution and heated in a sealed vessel. This compound provides the Zn²⁺ ions, while HMTA typically provides the OH⁻ ions necessary for ZnO crystal growth acs.orgnih.govresearchgate.net.

Template-assisted hydrothermal growth utilizes porous materials or substrates to guide the formation and alignment of ZnO nanostructures. For instance, nanoporous polycarbonate (PC) templates have been used to grow dense and well-aligned ZnO nanowires with controlled diameter and length acs.orgnih.govresearchgate.net. This confined growth process within the template pores promotes strong alignment along preferred crystallographic orientations, which can be beneficial for applications like piezoelectric nanogenerators acs.orgnih.gov. The template-assisted approach can result in embedded ZnO nanowires fabricated through a single growth process, requiring minimal post-processing acs.orgnih.gov.

Template-free hydrothermal methods also utilize this compound to synthesize various ZnO morphologies. By adjusting parameters such as reaction time and the addition of other chemicals like ethylenediamine (B42938) or ammonia (B1221849), different structures like nanorods, tubes, and microspheres can be obtained researchgate.netije.ir. For example, ZnO microspheres have been prepared via a template-free method in absolute ethanol (B145695) using this compound and ethylenediamine researchgate.net. The morphology and size of ZnO nanostructures can be influenced by the amount of ammonia added to the this compound solution ije.ir. Studies have investigated the influence of reaction time on the formation of ZnO samples with different morphologies in template-free hydrothermal synthesis using this compound and HMTA researchgate.net.

Role of Temperature and Pressure in Solvothermal Reactions

Solvothermal synthesis, a variation of the hydrothermal method using non-aqueous solvents, also frequently employs this compound as a precursor. This method allows reactions to occur at high temperatures without necessarily requiring extremely high pressures, especially when using high-boiling-point solvents like polyols scielo.brscielo.br. Solvothermal synthesis provides control over the size, shape, and composition of the resulting materials by optimizing reaction conditions, including temperature, pressure, and reaction time numberanalytics.com.

In solvothermal synthesis using this compound, the solvent is heated above its boiling point in a sealed vessel, creating a high-pressure environment that facilitates the reaction numberanalytics.com. For instance, zinc oxide nanostructures have been prepared by combining this compound with sodium hydroxide in ethylene (B1197577) glycol medium scielo.brscielo.br. Increasing the temperature to 140 °C in this polyol medium promoted the decomposition of intermediate zinc hydroxide into ZnO nanoparticles scielo.brscielo.br. The use of polyols with high boiling points allows for reactions at elevated temperatures, enabling control over the size and morphology of ZnO nanostructures scielo.brscielo.br.

Studies on the solvothermal synthesis of metal-organic frameworks (MOFs), such as MOF-5, using this compound hexahydrate and benzenedicarboxylic acid in dimethylformamide, have shown that optimizing heating temperatures (e.g., 105 °C, 120 °C, and 140 °C) and times (e.g., 12-144 hours) is crucial for obtaining optimal phase purity and crystal morphology researchgate.netits.ac.id. The maximum yield of MOF-5 crystals was achieved at specific temperature and time combinations researchgate.netits.ac.id. This highlights the significant role of temperature and reaction time in solvothermal processes involving this compound precursors.

Green Synthesis Approaches

Green synthesis methods for producing nanoparticles, including those utilizing this compound, have gained traction as environmentally friendly and sustainable alternatives to conventional chemical routes mdpi.comrsc.orgnih.gov. These approaches often leverage biological resources as reducing and stabilizing agents.

Biogenic Synthesis using Botanical Extracts

Biogenic synthesis utilizes biological entities, particularly plant extracts, for the synthesis of nanoparticles from metal salts like this compound mdpi.comrsc.orgnih.govnih.gov. Plant extracts contain various phytochemicals, such as polyphenols, flavonoids, and saponins, which can act as reducing and capping agents, facilitating the conversion of zinc ions from this compound into ZnO nanoparticles mdpi.comnih.govnih.govtandfonline.com.

This compound has been used as a precursor with extracts from various plant parts, including leaves, stems, roots, flowers, and fruits, for the biogenic synthesis of ZnO nanoparticles rsc.orgnih.govresearchgate.net. For example, ZnO nanoparticles have been successfully synthesized using this compound hexahydrate solution and aqueous leaf extract of Duranta erecta L., where the plant extract served as the reducing agent researchgate.net. Similarly, Elettaria cardamomum pod extract has been used in an eco-friendly approach with this compound hexahydrate to synthesize ZnO nanoparticles rsc.orgrsc.org. The specific chemical composition of the plant extract can influence the shape and physicochemical properties of the resulting ZnO nanostructures mdpi.com. Different plant extracts can lead to varying nanoparticle shapes, from spheroidal to rod-like and flower-like structures mdpi.com.

The synthesis typically involves adding a zinc salt, such as this compound, to a plant extract mdpi.com. The phytochemicals in the extract reduce the zinc ions and also stabilize the forming nanoparticles, often eliminating the need for external chemical stabilizers nih.gov. The process can be relatively straightforward and scalable mdpi.com.

Environmentally Benign Reaction Pathways

Green synthesis approaches using this compound and botanical extracts offer environmentally benign reaction pathways compared to conventional methods that may involve hazardous chemicals and high energy consumption rsc.orgnih.gov. The use of natural reducing and capping agents from plant extracts minimizes the dependency on harmful substances rsc.org.

The byproducts generated through biogenic synthesis are often biodegradable, making this method less detrimental to ecosystems rsc.org. This eco-friendly approach aligns with the principles of green chemistry, reducing environmental impact and promoting sustainability in nanoparticle synthesis rsc.orgnih.gov.

Comparative Analysis of Synthesis Methodologies

The synthesis of materials using this compound can be achieved through various methodologies, each with its own advantages and characteristics. Hydrothermal and solvothermal methods offer precise control over reaction conditions like temperature and pressure, enabling the synthesis of materials with tailored morphologies and structures, such as aligned nanowires or hollow spheres acs.orgnih.govnumberanalytics.comenpress-publisher.com. Template-assisted hydrothermal growth, in particular, allows for controlled alignment and density of nanostructures acs.orgnih.gov.

Green synthesis methods, utilizing this compound with botanical extracts, provide an environmentally friendly and cost-effective alternative rsc.orgnih.gov. This approach leverages natural reducing and stabilizing agents, reducing the need for hazardous chemicals and producing biodegradable byproducts rsc.orgnih.gov. Biogenic methods are often simple and scalable mdpi.com.

A comparative study on the synthesis of ZnO nanoparticles using different methods, including chemical (sol-gel and precipitation) and green (Leidenfrost) techniques with this compound as a precursor, showed variations in crystallite size and crystallinity researchgate.net. Chemical methods yielded smaller crystallite sizes, while the green method resulted in higher crystallinity researchgate.net. Another comparison using Trichoderma harzianum for green synthesis with either zinc acetate (B1210297) or this compound as precursors indicated that zinc acetate might be more efficient, requiring shorter reaction times and producing more stable nanoparticles with slightly larger crystallite sizes but higher crystallinity compared to those synthesized with this compound biochemjournal.com. The optical properties, such as UV-Vis absorption peaks, also varied depending on the precursor used biochemjournal.comtandfonline.com.

The choice of synthesis method utilizing this compound depends on the desired material properties, morphology, scale of production, and environmental considerations. While hydrothermal and solvothermal methods offer fine control over structure and morphology, green synthesis provides a sustainable and eco-conscious route for nanoparticle production.

Here is a table summarizing some research findings on ZnO nanoparticle synthesis using this compound:

| Synthesis Method | Precursor(s) | Key Conditions | Resulting Morphology/Size | Notable Findings | Source |

| Template-Assisted Hydrothermal | This compound, HMTA | In nanoporous PC templates, < 100 °C | Aligned ZnO nanowires (~250 nm dia, ~12 μm length) | Dense, well-aligned, high aspect ratio, strong (100) orientation. acs.orgnih.govresearchgate.net | acs.orgnih.gov |

| Template-Free Hydrothermal | This compound, HMTA | 90 °C, varying reaction times | ZnO rods and tubes | Influence of reaction time on morphology. researchgate.net | researchgate.net |

| Template-Free Hydrothermal | This compound, Ethylenediamine | In absolute ethanol | Wurtzite ZnO microspheres (5.5–11 μm) | Simple, high yield (>90%), good reproducibility. researchgate.net | researchgate.net |

| Template-Free Hydrothermal | This compound hexahydrate, NH₃ aqueous solution | 105 °C, 36 h | Flower-like ZnO nanostructures (1-3 μm) | Amount of NH₃ affects morphology and size. ije.ir | ije.ir |

| Solvothermal (Polyol Medium) | This compound, NaOH, Ethylene glycol | 140 °C | ZnO nanoparticles (avg size ~14-20 nm) | Faster synthesis compared to some other methods. scielo.brscielo.br | scielo.brscielo.br |

| Solvothermal (MOF Synthesis) | This compound hexahydrate, Benzenedicarboxylic acid | In DMF, 105-140 °C, 12-144 h | MOF-5 crystals | Optimization of temperature and time affects phase purity and morphology. researchgate.netits.ac.id | researchgate.netits.ac.id |

| Biogenic Synthesis (Plant Extract) | This compound hexahydrate, Duranta erecta leaf extract | Not specified | ZnO nanoparticles | Plant extract as reducing agent. researchgate.net | researchgate.net |

| Biogenic Synthesis (Plant Extract) | This compound hexahydrate, Elettaria cardamomum pod extract | Not specified | ZnO nanoparticles (avg size 20.87 nm) | Eco-friendly, dual-functional (photocatalyst, antimicrobial). rsc.orgrsc.org | rsc.orgrsc.org |

| Biogenic Synthesis (Plant Extract) | This compound, S. nigrum leaf extract | Not specified | Semi-spherical ZnO NPs (avg width 2 nm) | Potential antimicrobial applications. nih.gov | nih.gov |

| Biogenic Synthesis (Plant Extract) | This compound, P. trifoliata root extract | One pot green bottom up approach | Round ZnO NPs (avg size 33.03-73.48 nm) | Antioxidant and anti-inflammatory properties. nih.gov | nih.gov |

| Biogenic Synthesis (Plant Extract) | This compound, S. grandiflora leaf extract | Not specified | Spherical ZnO NPs (avg size 15-35 nm) | Photosensitive properties. nih.gov | nih.gov |

| Biogenic Synthesis (Plant Extract) | This compound, Cayratia pedata leaf extract | 55-75 °C | ZnO nanoparticles (avg size 52.24 nm) | Cost-effective and eco-friendly. nih.gov | nih.gov |

| Biogenic Synthesis (Fungus) | This compound hexahydrate, Trichoderma harzianum | pH 8, 70 °C | ZnO NPs (crystallite size 15-20 nm) | Lower crystallinity and stability compared to acetate precursor. biochemjournal.com | biochemjournal.com |

| Chemical (Sol-gel) | This compound solution | Not specified | ZnO nanoparticles (crystallite size 17.2 nm) | Smaller crystallite size compared to precipitation and Leidenfrost. researchgate.net | researchgate.net |

| Chemical (Precipitation) | This compound solution | Not specified | ZnO nanoparticles (crystallite size 27 nm) | Intermediate crystallite size. researchgate.net | researchgate.net |

| Green (Leidenfrost) | This compound solution | Environmentally friendly Leidenfrost technique | ZnO nanoparticles (crystallite size 65 nm) | Higher crystallinity compared to chemical methods. researchgate.net | researchgate.net |

Impact of Zinc Precursor Type (e.g., Nitrate vs. Acetate, Chloride, Sulfate) on Crystalline Structure and Morphology

Studies comparing different zinc precursors in the synthesis of ZnO nanostructures highlight the distinct effects on crystalline structure and morphology. While various zinc salts, including nitrate, acetate, chloride, and sulfate (B86663), typically result in the hexagonal wurtzite structure of ZnO, the morphology and particle size are notably influenced by the precursor type and synthesis conditions such as concentration, pH, and temperature. nih.govenpress-publisher.comaip.orgdergipark.org.trjosa.roresearchgate.netoatext.commdpi.comresearchgate.net

Research indicates that this compound often leads to the formation of specific morphologies. For instance, in the hydrothermal synthesis of ZnO hollow spheres, this compound has been shown to yield structures with markedly higher porosity and a well-defined mesoporous structure compared to those obtained from zinc acetate and zinc chloride. enpress-publisher.com In other synthesis methods, this compound has been observed to primarily result in 2D rod conformations or prisms assembled into well-defined flower shapes with spiky edges. aip.orgrsc.orgrsc.orgnih.gov The concentration of this compound can also influence the morphology, with higher concentrations potentially leading to rod-shaped structures attributed to a prominent 1D growth mechanism. aip.org

In contrast, zinc acetate is frequently reported to yield spherical nanoparticles, sometimes described as bullet-like or irregular polyhedra, often with a large surface area. nih.govaip.orgjosa.roresearchgate.netresearchgate.nettandfonline.com Zinc chloride has been associated with hexagonal and spherical conformations, sometimes with aggregation, although its hygroscopic nature can make it less efficient in synthesis compared to other precursors. aip.orgjosa.roresearchgate.net Zinc sulfate has been shown to produce different morphologies, including plates or microstars, depending on the synthesis method. josa.roresearchgate.netsmf.mx

The differences in morphology are attributed to the varying abilities of the counter-ions (nitrate, acetate, chloride, sulfate) to electrostatically stabilize individual nanoparticles during growth, influencing nucleation and growth kinetics. rsc.org Acetate ions, for example, may create hydrated shells around particles, preventing fusion during growth and leading to smaller, uniform particles. rsc.orgrsc.orgresearchgate.net

Data from comparative studies on ZnO nanoparticle synthesis using different precursors are summarized in the table below:

| Zinc Precursor | Typical Morphology Observed | Average Crystallite Size (nm) | Notes | Source(s) |

| This compound | 2D rods, flower shapes, irregular polyhedral, irregular plates | 17.2 - 40 | Higher porosity in hollow spheres, morphology dependent on concentration | enpress-publisher.comaip.orgjosa.roresearchgate.netoatext.commdpi.comresearchgate.netrsc.orgrsc.orgtandfonline.com |

| Zinc Acetate | Spherical, bullet-like, irregular polyhedral, rod-like | 21.49 - 40.94 | Often smaller particle size, high surface area | nih.govaip.orgjosa.roresearchgate.netresearchgate.netrsc.orgrsc.orgtandfonline.comsmf.mxresearchgate.net |

| Zinc Chloride | Hexagonal, spherical, agglomerated ellipsoidal rod-like | 35.6 - 36.4 | Hygroscopic, mixed morphologies | nih.govenpress-publisher.comaip.orgdergipark.org.trjosa.roresearchgate.netmdpi.comrsc.orgrsc.orgresearchgate.net |

| Zinc Sulfate | Plates, microstars | 35.6 | Morphology can vary with synthesis method | nih.govjosa.roresearchgate.netmdpi.comrsc.orgrsc.orgsmf.mxresearchgate.net |

Note: Crystallite sizes can vary significantly depending on the specific synthesis method and conditions used in each study.

Correlation with Resultant Material Properties

The variations in crystalline structure and morphology induced by different zinc precursors directly impact the properties of the synthesized materials. The size, shape, surface area, and presence of defects all play crucial roles in determining the material's performance in various applications, such as photocatalysis and optoelectronic devices. nih.govenpress-publisher.comjosa.roresearchgate.netunipa.itresearchgate.netespublisher.com

For example, studies on the photocatalytic activity of ZnO nanoparticles synthesized from different precursors have shown that the precursor type influences efficiency. ZnO nanoparticles derived from zinc acetate have demonstrated higher photocatalytic efficiency in the degradation of certain organic pollutants compared to those synthesized from this compound, sulfate, or chloride. nih.gov This enhanced activity has been attributed to factors such as reduced crystalline size, increased surface area, and specific crystalline morphology. nih.gov

In the context of ZnO hollow spheres, the higher porosity and well-defined mesoporous structure observed when using this compound as a precursor can contribute to improved properties relevant for applications like photocatalysis and sensors, which benefit from high surface area and tunable pore structure. enpress-publisher.com

The optoelectronic properties of materials like ZnO thin films are also significantly influenced by the choice of precursor salt and the resulting morphology. espublisher.com Differences in band gap values have been observed in ZnO films synthesized from different precursors, which can be attributed to variations in chemical defects or vacancies. espublisher.com

The surface area of nanoparticles, which is affected by the precursor, is a critical property influencing their reactivity and performance in applications such as catalysis and gas adsorption. josa.roresearchgate.net Higher surface area can lead to a greater number of active sites. josa.roresearchgate.net

Table summarizing the correlation between precursor, morphology, and properties based on available data:

| Zinc Precursor | Typical Morphology | Relevant Properties Affected | Observed Correlation | Source(s) |

| This compound | 2D rods, flower shapes, irregular polyhedral, irregular plates | Porosity, surface area, potential for photocatalysis, optoelectronics | Higher porosity and mesoporous structure in hollow spheres; morphology influences photocatalytic activity. enpress-publisher.comaip.org | enpress-publisher.comaip.orgjosa.roresearchgate.netoatext.commdpi.comresearchgate.netrsc.orgrsc.orgespublisher.comresearchgate.netrsc.org |

| Zinc Acetate | Spherical, bullet-like, irregular polyhedral, rod-like | Photocatalytic activity, surface area, crystalline size | Enhanced photocatalytic activity attributed to reduced size, increased surface area, and morphology. nih.gov | nih.govaip.orgjosa.roresearchgate.netresearchgate.netrsc.orgrsc.orgtandfonline.comsmf.mxresearchgate.net |

| Zinc Chloride | Hexagonal, spherical, agglomerated ellipsoidal rod-like | Photocatalytic activity, structural disorder | Influences photocatalytic activity; may lead to structural disorder. nih.govmdpi.com | nih.govenpress-publisher.comaip.orgdergipark.org.trjosa.roresearchgate.netmdpi.comrsc.orgrsc.orgresearchgate.net |

| Zinc Sulfate | Plates, microstars | Structural phase, vibrational state, optical gap | Affects lattice parameters, vibrational modes, and band gap. smf.mx | nih.govjosa.roresearchgate.netmdpi.comrsc.orgrsc.orgsmf.mxresearchgate.net |

Zinc Nitrate As a Precursor in Advanced Materials Fabrication

Synthesis of Zinc Oxide Nanostructures

The chemical and physical properties of zinc nitrate (B79036) make it an excellent precursor for the synthesis of various zinc oxide (ZnO) nanostructures. Its decomposition characteristics allow for the formation of ZnO through different synthesis routes, including precipitation, hydrothermal, and solvothermal methods.

Zinc nitrate is a common precursor for the synthesis of ZnO nanoparticles and quantum dots (QDs). The precipitation method, for instance, involves reacting an aqueous solution of this compound with an alkaline solution like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). instanano.comnih.gov The resulting zinc hydroxide precipitate is then calcined at elevated temperatures to yield ZnO nanoparticles. instanano.comrsc.org For example, spherical ZnO nanoparticles with a size of approximately 30 nm can be synthesized by reacting a 0.2 M this compound solution with a 0.4 M potassium hydroxide solution, followed by calcination at 500°C for 3 hours. instanano.com

Quantum dots, which are semiconductor nanocrystals with quantum mechanical properties, can also be synthesized using this compound. One method involves dissolving this compound in distilled water and adding diethanolamine (B148213) (DEA) and oleic acid (OA) under vigorous stirring, followed by heating to 90°C for 2 hours. rsc.org Another route involves mixing aqueous solutions of this compound and KOH, followed by centrifugation, washing with ethanol (B145695), and calcination at 600°C for 5 hours. rsc.org The size distribution of these quantum dots can range from 4.2 to 11 nm. rsc.org

The choice of precursor and synthesis method significantly influences the properties of the resulting ZnO nanoparticles. A comparison of ZnO nanoparticles synthesized from different zinc precursors (acetate, nitrate, sulfate (B86663), and chloride) via the precipitation method revealed that the precursor material affects the crystalline size, surface area, and morphology of the nanoparticles. nih.gov

Table 1: Synthesis of ZnO Nanoparticles and Quantum Dots using this compound

| Product | Synthesis Method | Reagents | Conditions | Resulting Size |

|---|---|---|---|---|

| ZnO Nanoparticles | Chemical Reduction | This compound, Potassium Hydroxide | Room temperature reaction, calcination at 500°C for 3 hours | ~30 nm |

| ZnO Quantum Dots | Sol-Gel | This compound, Diethanolamine, Oleic Acid | Vigorous stirring, heating at 90°C for 2 hours | 4.2–11 nm |

| ZnO Quantum Dots | Precipitation | This compound, Potassium Hydroxide | Room temperature reaction, calcination at 600°C for 5 hours | Not specified |

| Nanostructured ZnO | Solvothermal | This compound, Sodium Hydroxide, Ethylene (B1197577) Glycol, PVA | Heating at 140°C | ~14 nm |

This compound is also a key precursor in the synthesis of more complex ZnO nanostructures like nanorods and nanoflowers. A green synthesis approach utilizes natural extracts, such as Aloe Vera gel, as a reducing and capping agent. In this method, a this compound solution is slowly added to heated Aloe Vera gel, leading to the formation of ZnO nanorods with a diameter of around 40 nm. instanano.com

The hydrothermal method is another common technique for producing ZnO nanorods. This involves immersing a substrate with a ZnO seed layer into an aqueous solution containing equimolar concentrations of this compound hexahydrate and hexamethylenetetramine (HMTA) at 90°C. scirp.org The diameter and length of the nanorods can be controlled by varying the precursor concentration and the immersion time. scirp.org Rod-shaped ZnO has been consistently obtained from the combination of this compound and HMTA. researchgate.net

The ability to control the size, shape, and crystallinity of ZnO nanostructures is crucial for tailoring their properties for specific applications. Several parameters during the synthesis process, when using this compound as a precursor, can be adjusted to achieve this control.

The morphology of ZnO particles can be altered by the addition of ionic templates to the reaction solution. For instance, the addition of KNO₃ or K₂SO₄ to a Zn(NO₃)₂/NaOH solution can change the morphology from rod-like to semi-spherical. sid.ir The concentration of these ionic templates can also slightly reduce the mean particle size. sid.ir

In the hydrothermal synthesis of nanorods, the precursor concentration and the growth time are key factors in controlling the dimensions of the nanostructures. scirp.org The choice of solvent and the presence of ligands or surfactants also play a significant role. unirioja.es For example, in a solvothermal synthesis using a polyol medium, ethylene glycol acts as a solvent and helps prevent the agglomeration of nanoparticles, leading to a stable colloidal solution of nanostructured ZnO. scielo.br The use of cetyltrimethylammonium bromide (CTAB) as a surfactant in hydrothermal synthesis allows for the selective formation of ZnO nanotubes or nanorods depending on the molar ratio of CTAB to the zinc precursor. nih.gov

The crystallinity of the synthesized ZnO is often confirmed by X-ray diffraction (XRD), with sharp diffraction peaks indicating good crystallinity and a wurtzite crystal structure. sid.irscielo.br

Table 2: Parameters Influencing ZnO Nanostructure Characteristics

| Parameter | Influence on Nanostructure | Example |

|---|---|---|

| Ionic Templates (e.g., KNO₃, K₂SO₄) | Morphology (rod-like to semi-spherical), slight reduction in size | Addition to Zn(NO₃)₂/NaOH solution. sid.ir |

| Precursor Concentration | Diameter of nanorods | Varied in hydrothermal synthesis with HMTA. scirp.org |

| Growth Time | Length of nanorods | Controlled during hydrothermal synthesis. scirp.org |

| Surfactants (e.g., CTAB) | Morphology (nanotubes vs. nanorods) | Varied molar ratio to zinc precursor. nih.gov |

| Solvent (e.g., Ethylene Glycol) | Prevents agglomeration, stabilizes colloidal solution | Used in polyol mediated solvothermal synthesis. scielo.br |

Development of Metal-Organic Frameworks (MOFs)

This compound is a fundamental building block in the synthesis of metal-organic frameworks (MOFs), which are crystalline materials composed of metal ions or clusters coordinated to organic ligands. The choice of zinc source, organic linkers, and reaction conditions allows for the construction of a vast array of Zn-MOFs with diverse structures and properties.

The synthesis of Zn-MOFs often involves solvothermal or hydrothermal methods, where this compound, an organic linker, and a solvent are heated in a sealed vessel. nih.govrsc.org This process facilitates the crystallization of the MOF structure. The resulting structures can range from two-dimensional (2D) layers to complex three-dimensional (3D) frameworks. researchgate.netmdpi.com

The structural diversity of Zn-MOFs is remarkable and can be influenced by subtle changes in the synthesis conditions. For example, in a three-component system of this compound, terephthalic acid, and bis(1,2,4-triazol-1-yl)methane in a DMF solution, careful control of the reaction conditions can lead to the selective formation of three different MOFs. nih.gov The resulting frameworks can exhibit different topologies, such as diamond-like nets with two-fold interpenetration. nih.gov

The coordination environment of the zinc ion in these frameworks is typically octahedral or distorted square pyramidal, coordinating with nitrogen and oxygen atoms from the organic linkers. nih.govmdpi.com The use of different N,N'-donor ligands in conjunction with dicarboxylates can lead to a variety of structural motifs, including isostructural 2D MOFs and 3D MOFs. researchgate.net

The organic linker is a critical component in determining the final structure and properties of a MOF. The geometry, length, and functional groups of the linker dictate the connectivity and topology of the resulting framework. For instance, the use of a bent N,N'-donor ligand can result in 2D MOFs, while a straight ligand can lead to 3D structures. researchgate.net The acidity and conformation of tricarboxylate linkers, modified by different functional groups, have been shown to direct the construction of highly connected rare-earth MOFs, a principle that also applies to Zn-MOFs. nih.gov

Reaction conditions such as temperature, time, solvent system, and the metal-to-ligand ratio are crucial variables that can be tuned to control the synthesis of specific MOF structures. researchgate.netresearchgate.net In the synthesis of MOF-5 from this compound and benzenedicarboxylic acid, optimal crystal formation was observed at different combinations of temperature and time, for instance, 120°C for 24 hours. researchgate.net The kinetics of MOF synthesis are also highly dependent on the nature of the zinc salt used and the reaction temperature. acs.org Post-synthetic modifications, such as interactions with bidentate adsorbates, can even lead to defect formation and amorphization of the crystal structure. researchgate.net

Integration with Other Metal Ions for Heterometallic MOFs (e.g., Europium doping)

This compound is a common precursor in the synthesis of Metal-Organic Frameworks (MOFs), valued for its role in forming robust structural networks. A significant area of research involves the integration of other metal ions, such as lanthanides like Europium (Eu³⁺), to create heterometallic MOFs with enhanced properties, particularly in luminescence. The incorporation of Eu³⁺ into a zinc-based MOF can modify the material's fluorescent properties and structure. neliti.com

The synthesis process often involves solvothermal methods where this compound hexahydrate and a suitable organic linker (like benzene-1,4-dicarboxylic acid) are dissolved in a solvent such as N,N-dimethylformamide (DMF). neliti.com To create a heterometallic structure, a salt of the secondary metal, for instance, europium nitrate, is introduced into the reaction mixture. researchgate.net The presence of Eu³⁺ can influence the morphology of the resulting MOF crystals; for example, studies have shown that doping a pure cubic MOF-5 structure with europium can lead to a diamond-shaped morphology. neliti.com

These doped materials are investigated for their potential as highly fluorescent materials. neliti.com The zinc-based framework can act as an efficient "antenna," absorbing energy and transferring it to the doped lanthanide ions (Eu³⁺ or Tb³⁺), which then emit light at their characteristic wavelengths. rsc.org This energy transfer mechanism is crucial for developing new, efficient, and stable lighting sources, such as for white light-emitting devices (WLEDs). rsc.org Research has demonstrated that co-doping with ions like lithium (Li⁺) can further enhance photoluminescence intensity by reducing non-radiative defect centers within the crystal structure. nih.gov

| Parameter | Description | Reference |

| Precursors | This compound hexahydrate, Europium nitrate, Organic linkers (e.g., benzenetricarboxylate) | neliti.comresearchgate.net |

| Synthesis Method | Solvothermal, Polyol method | neliti.comresearchgate.netnih.gov |

| Effect of Doping | Alters crystal morphology, enhances luminescence and quantum yield | neliti.comrsc.org |

| Applications | Fluorescent materials, WLEDs, Biosensors | neliti.comrsc.org |

Formation of Layered Double Hydroxides (LDHs) and Zinc Hydroxide Nitrates

This compound is a key reagent in the synthesis of Layered Double Hydroxides (LDHs) and zinc hydroxide nitrates. These materials are characterized by their two-dimensional, layered structures.

Zinc Hydroxide Nitrate (ZHN), with the typical formula Zn₅(OH)₈(NO₃)₂·2H₂O, can be readily prepared by the reaction between zinc oxide and an aqueous solution of this compound or by precipitation from a this compound solution using a base like sodium hydroxide (NaOH). uts.edu.auresearchgate.netau-plovdiv.bg The reaction stoichiometry for the former method involves a 1:1 molar ratio of ZnO to Zn(NO₃)₂. uts.edu.auresearchgate.net The formation process is understood to proceed through an H⁺-catalyzed dissolution-precipitation mechanism, where nanoscale ZnO particles dissolve and recrystallize into much larger ZHN crystals. uts.edu.auresearchgate.net ZHN is stable up to about 110°C, after which it decomposes, eventually forming zinc oxide at around 190°C. uts.edu.auresearchgate.net

Layered Double Hydroxides (LDHs) are formed when a trivalent cation, such as Aluminum (Al³⁺), is incorporated into the structure. Zn-Al LDHs are commonly synthesized via co-precipitation, where a mixed solution of this compound and aluminum nitrate is added to a basic solution at a constant pH. tandfonline.comacs.org The general formula for these structures is [M²⁺₁₋ₓM³⁺ₓ(OH)₂]ˣ⁺[(Aⁿ⁻)ₓ/ₙ·yH₂O]ˣ⁻, where nitrate ions (NO₃⁻) from the precursor often act as the intercalated anions (Aⁿ⁻) that balance the positive charge of the hydroxide layers. mdpi.com These nitrate ions can be exchanged with other anions, making LDHs versatile materials for various applications. researchgate.net

| Compound | Precursors | Synthesis Method | Key Feature |

| Zinc Hydroxide Nitrate (ZHN) | This compound, Zinc oxide / Sodium hydroxide | Dissolution-Precipitation / Precipitation | Layered hydroxide salt, thermal decomposition to ZnO. uts.edu.auresearchgate.netau-plovdiv.bg |

| Zn-Al Layered Double Hydroxide (LDH) | This compound, Aluminum nitrate, Base | Co-precipitation | Anion-exchangeable layers with intercalated nitrate. tandfonline.comacs.org |

Fabrication of Advanced Composite Materials

This compound serves as a versatile precursor for creating advanced composite materials by integrating its derivatives, primarily zinc oxide (ZnO), with carbon-based materials and polymers.

ZnO/Carbon composites are fabricated for applications such as photocatalysis and electronics. researchgate.netresearchgate.net A common synthesis route involves the hydrothermal method using this compound hexahydrate as the zinc source and a carbon source like glucose. researchgate.netresearchgate.net In this process, a solution of this compound and glucose is subjected to hydrothermal treatment, followed by carbonization to form the composite material. researchgate.net The resulting ZnO particles are dispersed within a carbon matrix.

Another approach is to grow ZnO nanostructures directly onto carbon materials like carbon fibers or carbon nanotubes (CNTs). umich.edumdpi.com For instance, ZnO nanowires can be synthesized on carbon fiber surfaces via a hydrothermal process using an aqueous solution of this compound hexahydrate and hexamethylenetetramine. umich.edu The controlled decomposition of this compound allows for the generation of various ZnO structures. wikipedia.org These composites leverage the properties of both components: the high surface area and conductivity of carbon materials and the semiconducting and catalytic properties of ZnO. amazonaws.com

This compound is utilized in the fabrication of polymer composites, notably with biopolymers like chitosan (B1678972). In the formation of chitosan hydrogels, this compound acts as an effective catalyst for the crosslinking reaction, often involving an agent like glutaraldehyde. scielo.brscielo.br Its presence has been shown to decrease the gelation time and the degree of swelling while increasing the crosslinking degree of the hydrogel. scielo.brscielo.brresearchgate.net This indicates that this compound not only catalyzes the reaction but also participates in the crosslinking mechanism. scielo.brresearchgate.net

Furthermore, this compound is a precursor for synthesizing ZnO nanoparticles that can be incorporated into polymer matrices to create nanocomposites. nih.gov For example, green-synthesized ZnO nanoparticles using this compound can be blended with chitosan and gelatin to produce hybrid films for applications like food packaging. nih.gov The addition of ZnO nanoparticles can enhance the thermal stability, mechanical properties, and antimicrobial activity of the polymer composite. nih.govresearchgate.net The interaction between the polymer chains and the ZnO particles hinders the degradation of the polymeric matrix, leading to improved material properties. nih.gov

| Composite Type | Precursors | Synthesis Highlights | Key Properties/Effects |

| ZnO/Carbon | This compound, Carbon source (e.g., glucose, CNTs) | Hydrothermal method followed by carbonization; direct growth on carbon substrates. researchgate.netumich.edu | Enhanced photocatalytic activity; tailored electrical and mechanical properties. amazonaws.comfrontiersin.org |

| Chitosan Hydrogels | Chitosan, this compound, Crosslinking agent | This compound acts as a catalyst, reducing gel time and increasing crosslinking. scielo.brscielo.br | Improved mechanical strength and stability of the hydrogel network. scielo.br |

| ZnO/Polymer Nanocomposites | Polymer (e.g., Chitosan, Gelatin), this compound (for ZnO NPs) | Incorporation of in-situ or pre-synthesized ZnO nanoparticles into a polymer matrix. nih.gov | Enhanced thermal stability, antimicrobial activity, and mechanical properties. nih.govresearchgate.net |

Research Applications of Zinc Nitrate Derived Materials

Catalysis and Photocatalysis

Zinc nitrate-derived materials, particularly zinc oxide (ZnO), are extensively studied for their catalytic and photocatalytic properties. These materials offer high efficiency, stability, and cost-effectiveness for a variety of chemical transformations and environmental applications.

In the realm of heterogeneous catalysis, zinc nitrate (B79036) is a precursor for catalysts used in several important organic reactions.

Aldehyde-Amine-Alkyne (A³-coupling) Reactions: Zinc-based catalysts are effective in promoting the A³-coupling reaction, a one-pot, three-component synthesis of propargylamines. mdpi.com Studies have shown that catalysts like zinc triflate (Zn(OTf)₂) can facilitate this reaction under solvent-free conditions with high yields. mdpi.com Furthermore, recyclable zinc oxide nanoparticles (ZnO NPs) have demonstrated high catalytic activity for this reaction, proving to be an economical and environmentally friendly option that can be reused multiple times without significant loss of activity. researchgate.net Chitosan-supported this compound has also been explored as a heterogeneous catalyst for the decarboxylative coupling to synthesize propargylamines. slideshare.net

Biodiesel Synthesis: this compound is utilized in the synthesis of catalysts for the transesterification of vegetable oils to produce biodiesel. researchgate.netnih.gov Zinc oxide nanoparticles, formed from this compound, act as a heterogeneous catalyst, reducing reaction times and temperatures. researchgate.net Layered zinc hydroxide (B78521) nitrate has also been shown to be an effective catalyst for both the esterification of free fatty acids and the transesterification of vegetable oils. researchgate.net The use of zinc-based catalysts is considered a promising approach for large-scale, environmentally benign biodiesel production. nih.gov

Chitosan (B1678972) Crosslinking: this compound has been identified as a catalyst and a participant in the crosslinking of chitosan hydrogels. scielo.brresearchgate.net Its presence decreases the gel time and swelling degree while increasing the crosslinking degree of the hydrogels. scielo.brresearchgate.net This allows for the possibility of reducing the amount of more toxic crosslinking agents like glutaraldehyde. scielo.br

Table 1: Applications of this compound-Derived Materials in Heterogeneous Catalysis

| Catalytic Application | This compound-Derived Material | Key Findings |

|---|---|---|

| A³-coupling Reactions | Zinc oxide nanoparticles (ZnO NPs) | High catalytic activity, recyclable, and reusable for up to ten cycles with excellent yields. researchgate.net |

| Biodiesel Synthesis | Zinc oxide nanoparticles (ZnO NPs) | Acts as a catalyst in the transesterification of rapeseed oil, reducing reaction temperature and time. researchgate.net |

| Chitosan Crosslinking | This compound hexahydrate | Decreases gel time and swelling degree, and increases the crosslinking degree of chitosan hydrogels. scielo.brresearchgate.net |

Zinc oxide nanoparticles synthesized from this compound are potent photocatalysts for the degradation of various environmental pollutants under UV or solar irradiation. confie.gob.mxnih.gov

Dyes: These nanoparticles have demonstrated high efficiency in degrading organic dyes such as methylene blue and methyl orange. confie.gob.mxresearchgate.netyoutube.comresearchgate.netmdpi.comrsc.org The photocatalytic activity is influenced by factors like particle size, morphology, and the presence of dopants. confie.gob.mxyoutube.com For instance, ZnO nanoparticles synthesized using botanical extracts have shown excellent performance in the degradation of methylene blue under solar light. confie.gob.mx

Pesticides: ZnO-based materials are also effective in the breakdown of persistent organophosphorus pesticides. rsc.orgresearchgate.net Composites of ZnO with reduced graphene oxide (rGO) have shown enhanced photocatalytic performance due to improved charge separation and carrier transport, leading to higher degradation rates of pesticides like dimethoate. rsc.org

Chromate Ions: The photocatalytic reduction of toxic hexavalent chromium (Cr(VI)) to the less harmful trivalent chromium (Cr(III)) is another significant application. ui.ac.irrsc.orgnih.gov Doping ZnO with other metals, such as cobalt, can enhance the photoreduction rate compared to pure ZnO. ui.ac.ir Nanocomposites of ZnO have also proven to be promising for the efficient removal of Cr(VI) from industrial wastewater under sunlight. rsc.orgnih.gov

Understanding the reaction mechanisms is crucial for optimizing catalytic performance. In the context of A³-coupling reactions, the mechanism involves the activation of the C-H bond of the terminal alkyne by the zinc catalyst. mdpi.com In photocatalysis, the process is initiated by the absorption of photons by the ZnO nanoparticles, leading to the generation of electron-hole pairs. These charge carriers then produce highly reactive oxygen species, such as hydroxyl radicals, which are responsible for the degradation of organic pollutants. researchgate.netmdpi.com

Energy Storage Systems